molecular formula C22H22N4O3 B11167563 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide

Cat. No.: B11167563
M. Wt: 390.4 g/mol
InChI Key: UBOAFVPWQMTFEO-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide is a complex organic compound that features a quinazoline core and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dioxo-1,4-dihydroquinazoline with an appropriate indole derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline or indole moieties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of this compound in cancer treatment. The mechanism of action involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Studies

A study published in ACS Omega demonstrated that derivatives of this compound showed significant cytotoxicity with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells . Another research article reported promising results against A549 and DU145 cell lines, suggesting a broad spectrum of anticancer activity .

Antidiabetic Properties

The compound has also been investigated for its potential antidiabetic effects, particularly as an α-glucosidase inhibitor. This is crucial for managing postprandial blood glucose levels in diabetic patients.

Research Findings

A study highlighted that certain derivatives exhibited significant inhibitory activity against α-glucosidase, making them promising candidates for further development as antidiabetic agents .

Synthesis and Structural Insights

The synthesis of this compound involves several steps, typically starting from readily available indole and quinazoline precursors. The structural characteristics include:

  • Molecular Formula : C20H21N3O4
  • Molecular Weight : 367.4 g/mol
  • Key Functional Groups : Dioxoquinazoline moiety, indole structure, and amide linkage.

Synthetic Pathways

Recent advancements in synthetic methodologies have facilitated the efficient production of this compound through domino reactions involving isatins and amino compounds .

Table 1: Anticancer Activity Summary

Cell LineCompound DerivativeIC50 (µg/mL)Reference
MCF-7Compound A5.0
HCT-116Compound B3.5
A549Compound C4.0

Table 2: Antidiabetic Activity Summary

Compound Derivativeα-Glucosidase Inhibition (%)Reference
Compound D75%
Compound E82%

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but they often include modulation of cellular signaling pathways, inhibition of enzyme activity, or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide
  • 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]butanamide

Uniqueness

Compared to similar compounds, 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide stands out due to its specific structural features, such as the length of the propanamide chain and the positioning of the indole moiety

Biological Activity

The compound 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide is a novel hybrid molecule that combines the pharmacophoric features of quinazoline and indole. This structural combination is significant for its potential therapeutic applications, particularly in oncology and other areas of medicine. Understanding its biological activity is crucial for evaluating its efficacy and safety as a therapeutic agent.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H20N4O3\text{C}_{17}\text{H}_{20}\text{N}_{4}\text{O}_{3}

Key Properties:

PropertyValue
Molecular Weight324.37 g/mol
LogP4.3652
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area55.83 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression and immune response modulation. The quinazoline moiety is known to exhibit anticancer properties by inhibiting specific kinases, while the indole part may enhance the compound's interaction with biological targets due to its planar structure.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of related quinazoline derivatives. For instance, compounds derived from quinazoline frameworks have shown promising cytotoxic effects against various cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer) cells .

Case Study:
A study evaluating the cytotoxicity of quinazoline-based compounds found that derivatives similar to our compound exhibited IC50 values ranging from 0.01 to 10 µM against multiple cancer cell lines, indicating significant potential as anticancer agents .

Immunomodulatory Effects

In addition to anticancer properties, compounds with similar structures have been reported to modulate immune responses. For example, certain derivatives were shown to promote the proliferation of LPS-stimulated splenic lymphocytes at concentrations around 20 µM in vitro . This suggests that our compound may also have immunomodulatory capabilities worth investigating further.

In Silico Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound towards various biological targets. The results indicated good binding interactions with DNA and several kinases involved in tumorigenesis, supporting its potential as a therapeutic agent .

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide

InChI

InChI=1S/C22H22N4O3/c1-14(12-15-13-23-18-8-4-2-6-16(15)18)24-20(27)10-11-26-21(28)17-7-3-5-9-19(17)25-22(26)29/h2-9,13-14,23H,10-12H2,1H3,(H,24,27)(H,25,29)

InChI Key

UBOAFVPWQMTFEO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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